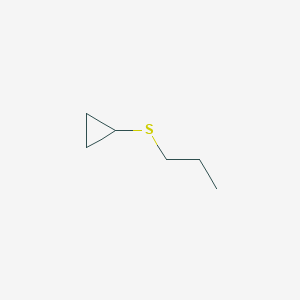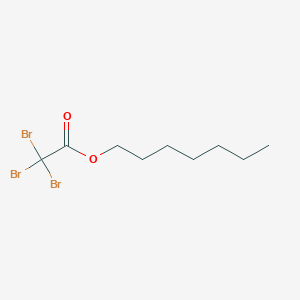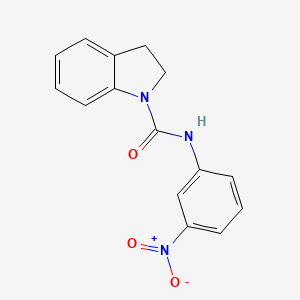![molecular formula C14H20O4 B14381481 2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane CAS No. 90033-41-3](/img/structure/B14381481.png)
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with ethylene glycol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane typically involves the acetalization of an aldehyde or ketone with ethylene glycol. The reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions often include refluxing the reactants in a suitable solvent like toluene or benzene to remove water formed during the reaction, thus driving the equilibrium towards the formation of the dioxolane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the reaction. Additionally, the removal of water by azeotropic distillation can be employed to shift the equilibrium towards the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The dioxolane ring can act as a stable protecting group, preventing unwanted reactions during synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methoxyphenyl group.
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A similar compound with a methoxyphenyl group but different substitution pattern.
2-Methyl-1,3-dioxolane: A dioxolane with a methyl group but lacking the methoxyphenyl group.
Uniqueness
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications. The combination of the dioxolane ring and the methoxyphenyl group makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
90033-41-3 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-[2-[(2-methoxyphenyl)methoxy]ethyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O4/c1-14(17-9-10-18-14)7-8-16-11-12-5-3-4-6-13(12)15-2/h3-6H,7-11H2,1-2H3 |
Clave InChI |
VAHGODFCXZDLCK-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCOCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)

![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)

![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)


![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
